

# Application Note: Synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide

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## Compound of Interest

Compound Name: *N*-9H-fluoren-9-yl-2-phenylacetamide

Cat. No.: B3644012

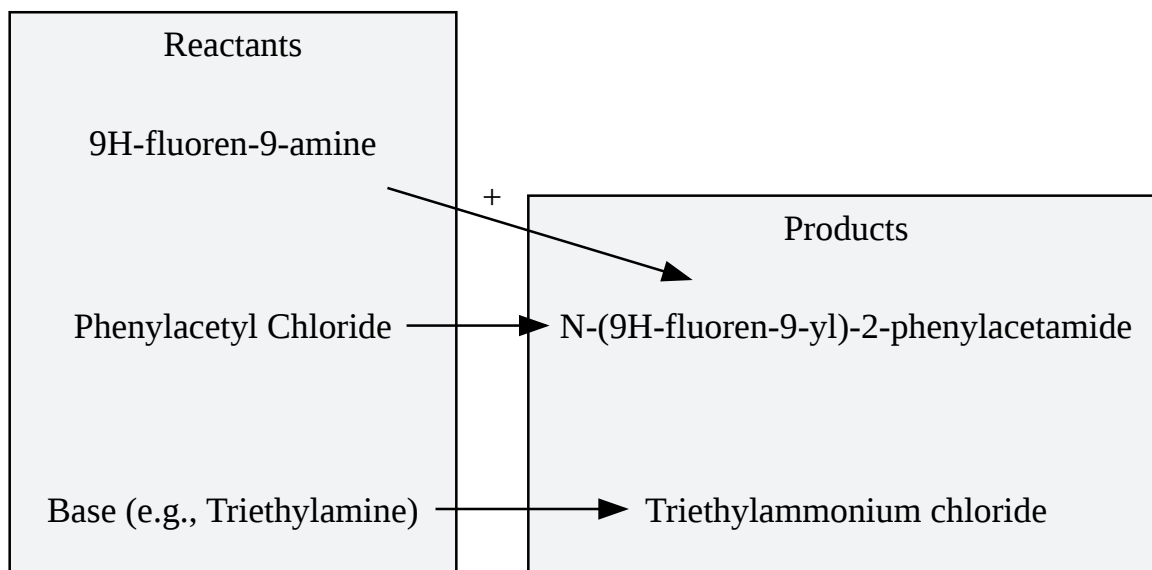
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## Introduction

N-acylation is a fundamental reaction in organic synthesis, crucial for the formation of amide bonds. This application note details the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide, a compound with potential applications in pharmaceutical research, particularly as an anticonvulsant.<sup>[1]</sup> The protocol describes the N-acylation of 9H-fluoren-9-amine with phenylacetyl chloride. The fluorene moiety provides a rigid scaffold, while the phenylacetamide group is a common pharmacophore, making the target compound a molecule of interest for drug discovery and development.

## Chemical Reaction

The synthesis involves the reaction of 9H-fluoren-9-amine with phenylacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.



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Caption: Chemical reaction scheme for the N-acylation.

## Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Role
9H-fluoren-9-amine	C <sub>13</sub> H <sub>11</sub> N	181.24	Starting Material (Amine)
Phenylacetyl Chloride	C <sub>8</sub> H <sub>7</sub> ClO	154.60	Acylation Agent
Triethylamine	C <sub>6</sub> H <sub>15</sub> N	101.19	Base
N-(9H-fluoren-9-yl)-2-phenylacetamide	C <sub>21</sub> H <sub>17</sub> NO	299.37[1]	Product

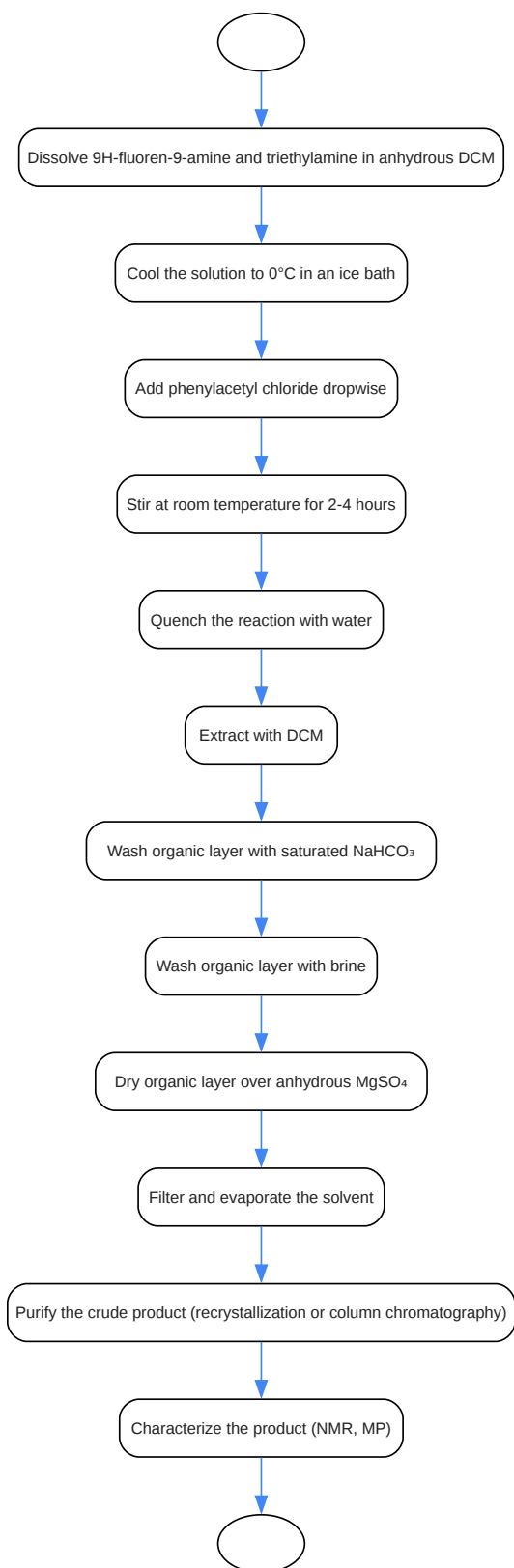
## Experimental Protocol

### Materials and Equipment

- Reagents:
  - 9H-fluoren-9-amine
  - Phenylacetyl chloride
  - Triethylamine (or another suitable base like pyridine)
  - Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
  - Saturated aqueous sodium bicarbonate solution
  - Brine (saturated aqueous sodium chloride solution)
  - Anhydrous magnesium sulfate or sodium sulfate
  - Deuterated chloroform ( $\text{CDCl}_3$ ) for NMR analysis
- Equipment:
  - Round-bottom flask
  - Magnetic stirrer and stir bar
  - Dropping funnel
  - Ice bath
  - Separatory funnel
  - Rotary evaporator
  - Standard glassware for extraction and filtration
  - NMR spectrometer
  - Melting point apparatus

## Procedure

The following workflow outlines the synthesis process.



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Caption: Experimental workflow for the synthesis.

#### Step-by-Step Method:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 9H-fluoren-9-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
- **Cooling:** Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
- **Addition of Acylating Agent:** Add phenylacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Once the reaction is complete, quench the reaction by adding deionized water.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation and Purification:**
  - Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
  - Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
- **Characterization:**

- Determine the melting point of the purified product.
- Obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the structure of N-(9H-fluoren-9-yl)-2-phenylacetamide.

## Safety Precautions

- Phenylacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
- The reaction is exothermic; therefore, controlled addition of the acyl chloride at a low temperature is crucial.

This detailed protocol provides a robust method for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide, a valuable compound for further investigation in drug discovery and medicinal chemistry.

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## References

- 1. N-9H-fluoren-9-yl-2-phenylacetamide | Benchchem [[benchchem.com](https://www.benchchem.com)]
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